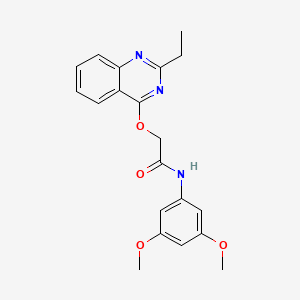
N-(3,5-dimethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-dimethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on various studies and patents.
Chemical Structure
The compound can be described by the following molecular structure:
- Molecular Formula : C_{18}H_{20}N_{2}O_{4}
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethoxyphenyl acetamide with 2-ethylquinazolin-4-ol derivatives. The reaction conditions often include the use of coupling agents and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with quinazoline moieties have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt .
Inhibition of Cholinesterases
Another area of interest is the inhibition of butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease research. Compounds with similar structures have demonstrated promising BChE inhibitory activity, with some derivatives showing IC50 values in the low micromolar range. This suggests that this compound may also exhibit similar properties .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects on lung cancer cell lines with IC50 values < 10 µM. |
| Study 2 | Showed effective BChE inhibition with a lead compound exhibiting an IC50 value of 3.94 µM. |
| Study 3 | Reported moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. |
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death.
- Enzyme Inhibition : Competitive binding to active sites of cholinesterases, preventing substrate hydrolysis.
- Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell lysis.
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-4-18-22-17-8-6-5-7-16(17)20(23-18)27-12-19(24)21-13-9-14(25-2)11-15(10-13)26-3/h5-11H,4,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXHTCKTFHDHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














